Cas no 943519-37-7 (Methyl 2,4-dihydroxy-5-isopropylbenzoate)
Methyl 2,4-dihydroxy-5-isopropylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,4-dihydroxy-5-isopropylbenzoate
- methyl 2,4-dihydroxy-5-propan-2-ylbenzoate
- DTXSID40731184
- MFCD16037579
- Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate
- 943519-37-7
- methyl2,4-dihydroxy-5-isopropylbenzoate
- AS-42680
- CS-0021846
- 2,4-dihydroxy-5-isopropylbenzoic acid methyl ester
- AKOS027339406
- NAOCXJWZGXUTCQ-UHFFFAOYSA-N
- SCHEMBL1018849
- DB-334435
-
- MDL: MFCD16037579
- Inchi: 1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3
- InChI Key: NAOCXJWZGXUTCQ-UHFFFAOYSA-N
- SMILES: OC1=CC(=C(C(=O)OC)C=C1C(C)C)O
Computed Properties
- Exact Mass: 210.08920892g/mol
- Monoisotopic Mass: 210.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66.8Ų
Methyl 2,4-dihydroxy-5-isopropylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M900572-250mg |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 250mg |
¥1,350.00 | 2021-10-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17315-1g |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 1g |
¥1147.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17315-100mg |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 100mg |
¥301.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17315-250mg |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 250mg |
¥511.0 | 2024-07-18 | |
| Alichem | A019103974-250mg |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 95% | 250mg |
$200.99 | 2023-08-31 | |
| Alichem | A019103974-1g |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 95% | 1g |
$493.02 | 2023-08-31 | |
| Alichem | A019103974-5g |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 95% | 5g |
$1552.72 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD209-1g |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 1g |
4315CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD209-250mg |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 250mg |
1638CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD209-100mg |
Methyl 2,4-dihydroxy-5-isopropylbenzoate |
943519-37-7 | 97% | 100mg |
785CNY | 2021-05-07 |
Methyl 2,4-dihydroxy-5-isopropylbenzoate Suppliers
Methyl 2,4-dihydroxy-5-isopropylbenzoate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Methyl 2,4-dihydroxy-5-isopropylbenzoate
Methyl 2,4-dihydroxy-5-isopropylbenzoate (CAS No. 943519-37-7): A Comprehensive Overview
Methyl 2,4-dihydroxy-5-isopropylbenzoate, identified by its CAS number 943519-37-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a benzoate backbone with hydroxyl and isopropyl substituents, has garnered attention due to its potential applications in drug development and synthetic chemistry. The unique structural attributes of this compound make it a valuable candidate for further investigation, particularly in the context of its pharmacological properties and synthetic pathways.
The chemical structure of Methyl 2,4-dihydroxy-5-isopropylbenzoate consists of a benzene ring substituted with two hydroxyl groups at the 2nd and 4th positions, and an isopropyl group at the 5th position. The esterification of the carboxylic acid group with methanol yields the methyl ester derivative, which enhances its solubility and reactivity in various organic solvents. This structural configuration imparts distinct chemical and biological properties, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in the pharmacological potential of compounds with similar structural motifs. The presence of hydroxyl groups in Methyl 2,4-dihydroxy-5-isopropylbenzoate suggests possible interactions with biological targets such as enzymes and receptors. Preliminary studies have indicated that this compound may exhibit antioxidant and anti-inflammatory properties, which are crucial in the development of therapeutic agents for chronic diseases. The isopropyl group further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.
The synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate involves multi-step organic reactions, typically starting from commercially available precursors such as isopropylbenzene. The hydroxylation step is critical and can be achieved using various oxidizing agents or enzymatic catalysts. Advanced techniques in green chemistry have been employed to optimize these reactions, minimizing waste and improving yield. For instance, catalytic hydrogenation methods have been explored to introduce the hydroxyl groups efficiently while maintaining high selectivity.
The role of Methyl 2,4-dihydroxy-5-isopropylbenzoate as a building block in drug discovery cannot be overstated. Its structural features allow for modifications at multiple sites, enabling the creation of novel analogs with enhanced pharmacological profiles. Researchers are particularly interested in exploring its potential as a precursor for antineoplastic agents, given the ability of benzoate derivatives to interfere with DNA replication and cell proliferation. Additionally, its antioxidant properties make it a candidate for neuroprotective therapies aimed at mitigating oxidative stress-related neurodegenerative diseases.
In vitro studies have begun to elucidate the mechanistic basis of Methyl 2,4-dihydroxy-5-isopropylbenzoate's biological effects. Initial experiments suggest that it may inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Furthermore, its ability to scavenge reactive oxygen species (ROS) has been observed in cellular models, indicating potential therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. These findings underscore the need for further investigation into its pharmacokinetic behavior and potential side effects.
The development of analytical methods for characterizing Methyl 2,4-dihydroxy-5-isopropylbenzoate is equally important. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques to ensure purity and confirm structural integrity. These methods are essential for both research purposes and future clinical applications, where accurate quantification and characterization are paramount.
The future prospects of Methyl 2,4-dihydroxy-5-isopropylbenzoate in pharmaceutical research are promising. Ongoing studies aim to optimize synthetic routes for large-scale production while maintaining high chemical purity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical trials. As our understanding of molecular interactions continues to evolve, compounds like Methyl 2,4-dihydroxy-5-isopropylbenzoate will play an increasingly pivotal role in addressing unmet medical needs.
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